2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene
Description
2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene (CAS: 438234-34-5) is a brominated thiophene derivative with a cyclopropylmethylsulfonyl substituent. Its molecular formula is C₈H₉BrO₂S₂, and it has a molecular weight of 281.2 g/mol . The sulfonyl group enhances polarity, while the bromine at the 2-position enables participation in cross-coupling reactions, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-bromo-5-(cyclopropylmethylsulfonyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S2/c9-7-3-4-8(12-7)13(10,11)5-6-1-2-6/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRNAKCNIDFVPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene typically involves the bromination of thiophene derivatives followed by sulfonylation. One common method includes the bromination of 5-(cyclopropylmethylsulfonyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the compound’s electronic properties and reactivity.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Material Science: Thiophene derivatives are explored for their electronic properties, making them candidates for organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action for 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene in chemical reactions involves the activation of the bromine atom and the sulfonyl group. The bromine atom can participate in electrophilic aromatic substitution, while the sulfonyl group can stabilize intermediates through resonance and inductive effects . These properties make the compound versatile in forming new bonds and structures.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Steric and Electronic Differences: The cyclopropylmethylsulfonyl group introduces moderate steric bulk with a strained three-membered ring, enhancing electronic withdrawal via the sulfonyl group. Cyclopentylsulfonyl (five-membered ring) offers lower ring strain and higher lipophilicity, which may influence membrane permeability in biological applications . 4-Fluorophenyl substituents (e.g., in 2-Bromo-5-(4-fluorophenyl)thiophene) prioritize π-π stacking interactions, useful in conjugated polymers but less polar than sulfonyl groups .
Reactivity in Cross-Coupling Reactions
Brominated thiophenes are pivotal in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) for synthesizing conjugated polymers or pharmaceuticals:
- 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene : The sulfonyl group may slow coupling kinetics due to electron withdrawal, but bromine at the α-position ensures regioselectivity in polymerizations .
- 2-Bromo-3-hexyl-5-(4-iodophenyl)thiophene (): Bulky aryl groups hinder coupling efficiency compared to sulfonyl derivatives, though iodine offers alternative reactivity .
- 2-Bromo-5-(triisopropylsilyl)thiophene (): Silyl groups protect β-positions, enabling selective α-coupling—a feature absent in sulfonyl analogs .
Biological Activity
2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene is a sulfur-containing heterocyclic compound with the molecular formula and a molecular weight of 281.19 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Structure
The compound features a thiophene ring substituted with a bromine atom and a cyclopropylmethylsulfonyl group. Its structure can be represented as follows:
- IUPAC Name : 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene
- CAS Number : 1253791-36-4
- Molecular Formula :
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 281.19 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene exhibit significant antimicrobial properties. For instance, studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted that thiophene derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
Thiophene derivatives have been studied for their anti-inflammatory effects. The sulfonyl group in 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene may contribute to this activity by inhibiting pro-inflammatory cytokines and mediators.
The biological activity of 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene is hypothesized to involve its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or microbial metabolism.
- Receptor Binding : It could interact with cellular receptors, modulating signaling pathways that lead to therapeutic effects.
- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through mitochondrial pathways.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene showed promising activity, particularly against Staphylococcus aureus and Escherichia coli.
Anticancer Research Findings
In vitro studies demonstrated that thiophene derivatives could significantly reduce the viability of human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
